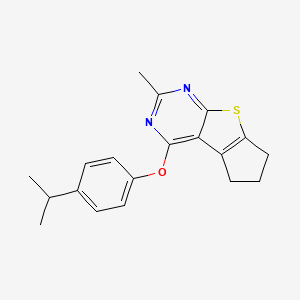
4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves multicomponent condensation reactions. One common method includes the reaction of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction conditions typically involve the use of a base such as triethylamine (Et3N) and proceed through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or thieno rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may involve interactions with cellular membranes and proteins .
Comparison with Similar Compounds
4-(4-Isopropylphenoxy)2-ME-6,7-dihydro-5H-cyclopenta(4,5)thieno(2,3-D)pyrimidine can be compared with other similar compounds, such as:
- 2-Methyl-4-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine
- 5H-5-Methyl-6,7-dihydrocyclopentapyrazine
These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific phenoxy and thieno ring substitutions, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H20N2OS |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
10-methyl-12-(4-propan-2-ylphenoxy)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
InChI |
InChI=1S/C19H20N2OS/c1-11(2)13-7-9-14(10-8-13)22-18-17-15-5-4-6-16(15)23-19(17)21-12(3)20-18/h7-11H,4-6H2,1-3H3 |
InChI Key |
AXWQGBNZPPELTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11618186.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide](/img/structure/B11618193.png)
![(7Z)-3-(4-fluorophenyl)-7-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618195.png)
![2-chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11618203.png)
![2-(4-benzylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618205.png)
![(6Z)-6-(2,4-dichlorobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11618213.png)
![2-(4-fluorophenyl)-5-(naphthalen-1-yl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11618222.png)
![(5E)-5-[(2-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11618229.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11618236.png)
![Furan-2-yl{4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl}methanone](/img/structure/B11618239.png)
![N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11618243.png)
![Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11618245.png)
![N-{1-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(4-chlorophenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B11618253.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11618278.png)
